

Application Notes and Protocols: XR9051 for Sensitizing Resistant Tumors to Chemotherapy

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Compound of Interest

Compound Name: XR9051

Cat. No.: B15573388

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Introduction

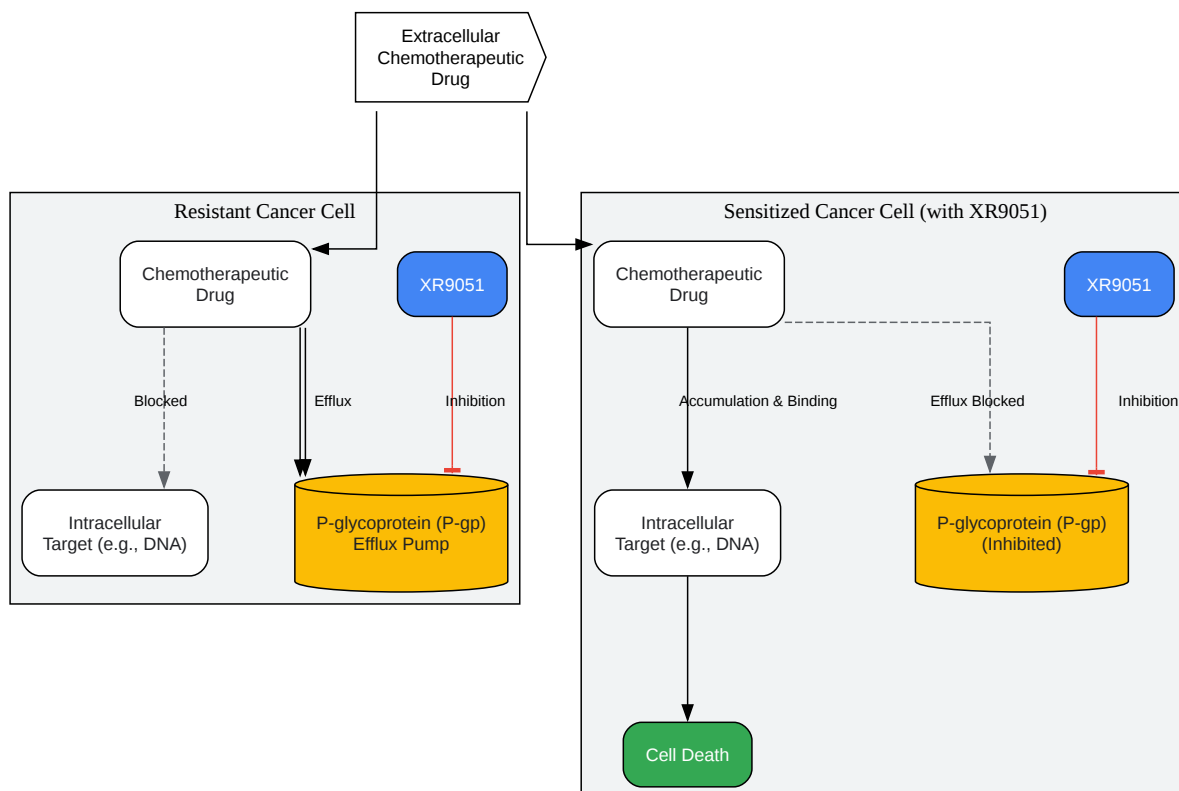
Multidrug resistance (MDR) presents a significant obstacle to the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.^[1] These pumps actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.

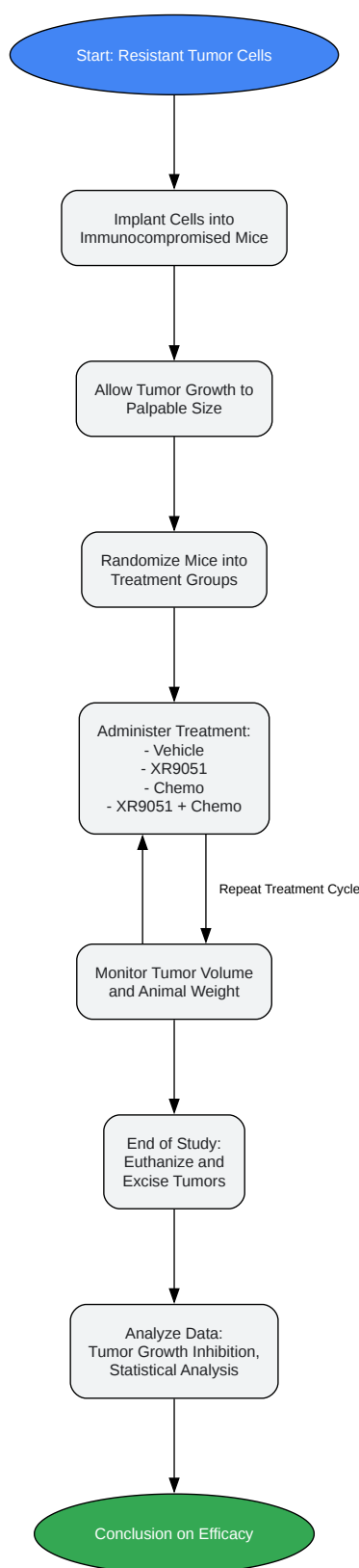
XR9051, with the chemical name N-(4-(2-(6,7-dimethoxy-1,2,3,4-tetrahydro-2-isoquinolyl)ethyl)phenyl)-3-((3Z,6Z)-6-benzylidene-1-methyl-2,5-dioxo-3-piperazinyldene)-methylbenzamide, is a potent and specific inhibitor of P-glycoprotein.^[1] By blocking the function of P-gp, **XR9051** can restore the sensitivity of resistant tumor cells to various chemotherapeutic drugs. This document provides an overview of **XR9051**, its mechanism of action, and protocols for its application in preclinical research.

Mechanism of Action

XR9051 functions by directly inhibiting the P-glycoprotein drug efflux pump.^[1] In multidrug-resistant cancer cells, P-gp is often overexpressed on the cell membrane. When chemotherapeutic drugs enter the cell, P-gp recognizes them as substrates and actively transports them out of the cell, preventing them from reaching their intracellular targets. **XR9051** competitively or non-competitively binds to P-gp, thereby inhibiting its pumping

function. This leads to an increased intracellular accumulation of the co-administered chemotherapeutic agent, restoring its cytotoxic effect and sensitizing the resistant tumor to treatment.





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References

- 1. researchgate.net [researchgate.net]
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